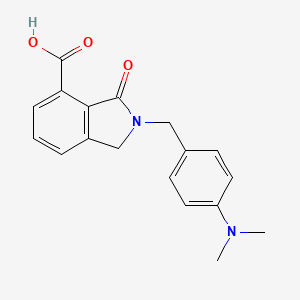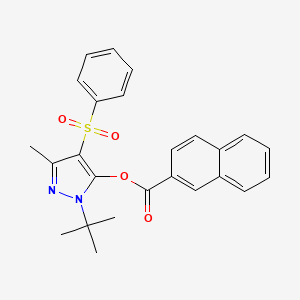
1-(1,3-Dimetilpirazol-4-il)piperidin-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-(1,3-Dimethylpyrazol-4-yl)piperidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic applications, such as in the development of new drugs . In industry, it is used in the production of various chemical products and materials.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target proteins like nlrp3 .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to bind to their targets and inhibit their activation .
Biochemical Pathways
Similar compounds have been known to affect pathways related to the targets they bind to .
Result of Action
Similar compounds have been shown to inhibit the activation of their targets, leading to downstream effects .
Métodos De Preparación
The synthesis of 1-(1,3-Dimethylpyrazol-4-yl)piperidine-2,4-dione involves several steps. One common synthetic route includes the reaction of 1,3-dimethylpyrazole with piperidine-2,4-dione under specific reaction conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(1,3-Dimethylpyrazol-4-yl)piperidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
1-(1,3-Dimethylpyrazol-4-yl)piperidine-2,4-dione can be compared with other similar compounds, such as 1-(1,3-dimethyl-1H-pyrazol-4-yl)piperidine-2,4-dione and 1-(1,3-dimethyl-1H-pyrazol-4-yl)piperidine-2,4-dione . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of 1-(1,3-Dimethylpyrazol-4-yl)piperidine-2,4-dione lies in its specific substitution pattern and the resulting chemical and biological activities .
Propiedades
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)piperidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-9(6-12(2)11-7)13-4-3-8(14)5-10(13)15/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAADZKUAQBHTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N2CCC(=O)CC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)
![2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2378042.png)


![N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2378047.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2378050.png)
![N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2378052.png)
![9-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2378055.png)



